molecular formula C8H4BrF3O B8789168 1-(5-Bromo-2-fluorophenyl)-2,2-difluoroethanone

1-(5-Bromo-2-fluorophenyl)-2,2-difluoroethanone

Cat. No. B8789168
M. Wt: 253.02 g/mol
InChI Key: ZDHYYLWXJWHSQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08207164B2

Procedure details

A solution of diisopropyl amine (17.77 ml, 126 mmol) in 320 ml THF was cooled to −75° C. and brought under N2 atmosphere. A 1.6 M solution of BuLi in hexane (79 ml, 126 mmol) was added. When the LDA solution had cooled down again, 1-fluoro-4-bromobenzene was added. The reaction temperature was kept below −60° C. After 2.5 h ethyl difluoro acetate (15.60 g, 126 mmol) was added rapidly and after 15 minutes, the reaction mixture was warmed to −40° C. After 15 minutes the mixture was quenched by pouring it on ice-cold 1N HCl. The mixture was extracted with petroleum ether (B.p. 40-60° C.) and the extract was dried with MgSO4.H2O. Chromatography on silica gel with hexane/TBME 9/1->6/1 gave 22.1 g yellow liquid.
Quantity
17.77 mL
Type
reactant
Reaction Step One
Name
Quantity
320 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
79 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
15.6 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.[Li]CCCC.CCCCCC.[Li+].CC([N-]C(C)C)C.[F:27][C:28]1[CH:33]=[CH:32][C:31]([Br:34])=[CH:30][CH:29]=1.CC[O:37][C:38]([CH:40]([F:42])[F:41])=O>C1COCC1>[Br:34][C:31]1[CH:30]=[CH:29][C:28]([F:27])=[C:33]([C:38](=[O:37])[CH:40]([F:42])[F:41])[CH:32]=1 |f:3.4|

Inputs

Step One
Name
Quantity
17.77 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
320 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
79 mL
Type
reactant
Smiles
CCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)Br
Step Five
Name
Quantity
15.6 g
Type
reactant
Smiles
CCOC(=O)C(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept below −60° C
CUSTOM
Type
CUSTOM
Details
After 15 minutes the mixture was quenched
Duration
15 min
ADDITION
Type
ADDITION
Details
by pouring it on ice-cold 1N HCl
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with petroleum ether (B.p. 40-60° C.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract was dried with MgSO4.H2O

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)C(C(F)F)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 22.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.